Promethazine hydrochloride Promethazine hydrochloride Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992)
Promethazine hydrochloride is the hydrochloride salt of promethazine. It has a role as an antipruritic drug, a H1-receptor antagonist, a local anaesthetic, an antiemetic, a sedative, an anti-allergic agent, an anticoronaviral agent and a geroprotector. It contains a promethazine(1+).
Promethazine Hydrochloride is the hydrochloride salt form of promethazine, a phenothiazine derivative with antihistaminic, sedative and antiemetic properties. Promethazine hydrochloride selectively blocks peripheral H1 receptors thereby diminishing the effects of histamine on effector cells. Promethazine hydrochloride also blocks the central histaminergic receptors, thereby depressing the reticular system causing sedative and hypnotic effects. In addition, promethazine hydrochloride also has centrally acting anticholinergic properties and probably mediates nausea and vomiting by acting on the medullary chemoreceptive trigger zone.
A phenothiazine derivative with histamine H1-blocking, antimuscarinic, and sedative properties. It is used as an antiallergic, in pruritus, for motion sickness and sedation, and also in animals.
See also: Promethazine (has active moiety); Phenothiazine (subclass of); Codeine Phosphate; Promethazine Hydrochloride (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 1435933-86-0
VCID: VC0196481
InChI: InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
SMILES: CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl
Molecular Formula: C17H20N2S.ClH
C17H21ClN2S
Molecular Weight: 320.9 g/mol

Promethazine hydrochloride

CAS No.: 1435933-86-0

Cat. No.: VC0196481

Molecular Formula: C17H20N2S.ClH
C17H21ClN2S

Molecular Weight: 320.9 g/mol

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Promethazine hydrochloride - 1435933-86-0

CAS No. 1435933-86-0
Molecular Formula C17H20N2S.ClH
C17H21ClN2S
Molecular Weight 320.9 g/mol
IUPAC Name N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
Standard InChI Key XXPDBLUZJRXNNZ-UHFFFAOYSA-N
SMILES CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl
Canonical SMILES CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl
Melting Point 446 to 450 °F (decomposes) (NTP, 1992)

Chemical Properties and Structure

Promethazine hydrochloride is designated chemically as 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, monohydrochloride, (±)- . It is a racemic mixture, occurring as a combination of enantiomers .

The compound presents as a white to faint yellow, practically odorless, crystalline powder with a bitter taste . It slowly oxidizes upon prolonged exposure to air, typically developing a blue discoloration . A 10% solution in water has a pH of 3.5-5.0 .

Physical and chemical properties include:

PropertyValueReference
Molecular FormulaC₁₇H₂₀N₂S·HCl
Molecular Weight320.88
Melting Point226°C
Maximum Absorption Wavelength297 nm (in H₂O)
SolubilityFreely soluble in water, soluble in alcohol, insoluble in ether
Physical State (20°C)Solid
Storage ConditionRoom temperature (recommended in cool, dark place, <15°C)
pH (10% solution)3.5-5.0
ChiralityRacemic mixture

The chemical structure features a phenothiazine core with a branched side chain containing the N,N-dimethylaminopropyl group, which distinguishes it from other phenothiazine derivatives used as antipsychotics .

Pharmacology and Mechanism of Action

Promethazine hydrochloride exhibits a complex pharmacological profile, interacting with multiple receptor systems in the body. Its primary mechanism of action involves antagonism at the histamine H₁ receptor, where it demonstrates high affinity (Ki = 0.33-1.4 nM) .

Beyond its antihistaminic effects, promethazine is a potent antagonist at multiple other receptor types:

  • Strong antagonism of muscarinic (mACh) receptors, contributing to its anticholinergic effects

  • Moderate antagonism of dopamine D₂ receptors

  • Antagonism of serotonin 5-HT₂A and 5-HT₂C receptors

  • Antagonism of α₁-adrenergic receptors

  • Non-competitive antagonism of NMDA receptors (EC₅₀ of 20 μM)

This broad receptor binding profile explains promethazine's diverse clinical effects. The detailed receptor binding affinities are presented in the following table:

ReceptorKi (nM)
H₁ receptor (Human)0.33-1.4
H₂ receptor (Human)1146
5-HT₂A receptor (Human)19
5-HT₂B receptor (Human)43
5-HT₂C receptor (Human)6.48
5-HT₆ receptor (Human)1128
D₁ receptor (Human)1372
D₂ receptor (Human)260
D₃ receptor (Human)190
M₁ receptor (Human)3.32
M₂ receptor (Human)12
M₃ receptor (Human)4.15
M₄ receptor (Human)1.06
M₅ receptor (Human)3.31
α₁A-adrenoceptor (Rat)32
α₁B-adrenoceptor (Rat)21
α₁D-adrenoceptor (Human)90
α₂A-adrenoceptor (Human)256
α₂B-adrenoceptor (Human)24
α₂C-adrenoceptor (Human)353
Sigma₁ receptor (Human)120

The antihistaminic action produces its allergy-relieving effects, while its central nervous system effects (sedation, anxiolysis) stem from a combination of H₁ and muscarinic receptor antagonism . The antiemetic properties derive from antagonism of histamine, muscarinic, and dopamine receptors in the medullary vomiting center . Additionally, promethazine exhibits local anesthetic properties through blockade of sodium channels .

Clinical Applications

Promethazine hydrochloride has established therapeutic utility across several clinical domains:

Allergic Conditions

As a potent H₁ receptor antagonist, promethazine effectively treats various allergic manifestations, including:

  • Allergic rhinitis

  • Urticaria (hives)

  • Itchy skin rashes

  • Other allergic reactions

Nausea and Vomiting

Promethazine is widely prescribed for:

  • Treatment of nausea and vomiting of various origins

  • Prevention and treatment of motion sickness

  • Management of postoperative nausea and vomiting

  • Control of nausea associated with migraines or pain medications

Sedation and Sleep

The sedative properties of promethazine make it useful for:

  • Treatment of insomnia

  • Preoperative sedation

  • Management of anxiety and agitation

Adjunctive Therapy

Promethazine is frequently used as an adjunct to:

  • Pain management protocols (reducing opioid-induced nausea)

  • Migraine treatment regimens

  • Management of hyperemesis gravidarum (severe nausea during pregnancy)

Pediatric Applications

With appropriate caution regarding age restrictions, promethazine has been studied for:

  • Reduction of children's agitation during medical procedures (e.g., ocular examinations)

  • Management of allergic conditions in children above 2 years of age

Pharmacokinetics

Promethazine hydrochloride demonstrates the following pharmacokinetic properties:

Absorption and Bioavailability

Oral promethazine has a bioavailability of approximately 25% due to significant first-pass metabolism . Different administration routes yield varying pharmacokinetic profiles:

Administration RouteCₘₐₓ (ng/mL)Tₘₐₓ (hours)AUC (ng·h/mL)
Intramuscular224-1014,466
Intravenous10.04-1014,466
Oral2.4-18.01.5-311,511

Distribution

Promethazine has a large volume of distribution, approximately 970L or 30L/kg, indicating extensive tissue distribution . It is highly protein-bound in serum (93%), primarily to albumin .

Metabolism

The compound undergoes extensive hepatic metabolism, primarily to promethazine sulfoxide, with minor pathways producing desmethylpromethazine and hydroxylated metabolites . The hydroxylation process is predominantly mediated by the CYP2D6 enzyme system .

Elimination

Promethazine and its metabolites are primarily eliminated through renal excretion, with a typical elimination half-life ranging from 9-16 hours, allowing for once or twice daily dosing regimens .

Side Effects and Toxicity

Common Side Effects

Common adverse effects of promethazine hydrochloride include:

  • Sedation and drowsiness

  • Confusion

  • Dryness of mouth, blurring of vision

  • Dizziness or mild stimulation

  • Insomnia (paradoxical reaction)

Serious Adverse Effects

Less common but serious adverse effects include:

  • Respiratory depression (particularly in young children)

  • Extrapyramidal symptoms

  • Photosensitivity reactions

  • Agranulocytosis and leukopenia (rare hematological effects)

  • Jaundice

  • Hypotension

Toxicity Profile

Acute toxicity data indicates:

Administration RouteSpeciesLD₅₀ Value
OralMouse255 mg/kg
IntraperitonealRat170 mg/kg
SubcutaneousRat400 mg/kg
SubcutaneousMouse240 mg/kg

Symptoms of overdose include central nervous system depression, hypotension, respiratory depression, unconsciousness, hyperreflexia, hypertonia, ataxia, convulsions, and fixed dilated pupils .

Drug Interactions

Promethazine hydrochloride demonstrates significant potential for drug interactions:

  • Enhanced sedative effects when combined with other central nervous system depressants, including alcohol, barbiturates, and benzodiazepines

  • Contraindicated in patients receiving monoamine oxidase inhibitors (MAOIs)

  • May enhance the effects of anticholinergic medications

  • Potential interaction with medications metabolized by CYP2D6, due to competition for the same metabolic pathway

These interactions necessitate careful consideration when prescribing promethazine in patients on multiple medications.

Preparation Methods

The industrial synthesis of promethazine hydrochloride involves several key steps, as outlined in patent literature:

  • Reaction of diethylamine with propylene oxide to obtain 1-diethylamino-2-propanol

  • Conversion to phenothiazine derivative through a series of chemical transformations

  • Purification steps involving pH adjustments, crystallization, and filtration

A simplified version of the final purification steps includes:

  • Addition of crude promethazine free base to a reaction vessel with water, stirring at room temperature

  • Heating in an oil bath (50-55°C) and adjusting pH to less than 3 with hydrochloric acid

  • Heating to 60-66°C and stirring for 1 hour, followed by cooling

  • Recrystallization, filtration under reduced pressure, and washing to obtain crude promethazine hydrochloride

  • Further purification through a process involving toluene extraction, pH adjustment to 12, controlled heating (34-38°C), and salt formation with hydrochloric acid

This multi-step process yields high-purity promethazine hydrochloride suitable for pharmaceutical applications.

Research Findings

Effects on Bilirubin Metabolism

Research has demonstrated that promethazine hydrochloride significantly impacts hepatic bilirubin metabolism and transport in rat models. A 21-day administration regimen led to:

  • Increased mean cumulative hepatic bilirubin uptake (84.5 ± 7.6 μg/100 g/min in controls vs. 110.0 ± 4.3 in treated rats)

  • Enhanced hepatic glucuronide conjugation (1,330 ± 86 μg bilirubin conjugated/g liver/40 min in controls vs. 1,713 ± 61 in treated rats)

  • Elevated mean maximal hepatic excretion (47.2 ± 4.9 μg/100 g/min vs. 63.5 ± 2.7)

  • Increased total liver weight and hepatic protein content

These findings suggest that promethazine functions as a potent stimulator or inducer of enzyme and protein synthesis in the liver, which could have implications for its therapeutic applications in certain hepatic conditions .

Pediatric Agitation Management

A clinical trial investigating promethazine's efficacy in reducing children's agitation during ocular examinations for trauma revealed significant benefits. The study demonstrated that children receiving promethazine hydrochloride (0.5 mg/kg, 20 minutes before examination) showed substantially reduced:

  • Physical/aggressive behaviors (p ˂ 0.001)

  • Physical/nonaggressive behaviors (p = 0.013)

  • Verbal/aggressive behaviors (p ˂ 0.001)

  • Hiding behaviors (p ˂ 0.001)

compared to the placebo group . This supports promethazine's utility in pediatric procedural anxiety management.

Analytical Methodologies

Research into analytical methods for promethazine hydrochloride determination has yielded innovative spectrophotometric techniques. One approach involves oxidizing the drug with ammonium cerium (IV) sulfate dehydrate followed by coupling with 5-aminosalicylic acid. This method demonstrated excellent recovery rates in pharmaceutical formulations:

Pharmaceutical ProductConcentration (μg/mL)Recovery (%)
Phenergan injection2.000102.7
Phenergan injection4.000100.45
Histazine syrup2.00098.50
Histazine syrup4.00099.55

The method showed high precision with relative standard deviation (RSD) values of 1.2671% and 0.8553% for 4 μg/mL and 6 μg/mL concentrations, respectively .

Environmental Toxicology

Research on promethazine hydrochloride as a potential marine pollutant has investigated its acute toxicity on Artemia sp. nauplii. Findings indicated a high percentage of mortality and significant biochemical effects at environmentally relevant concentrations, suggesting potential ecological concerns related to pharmaceutical waste containing this compound .

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